4-Iodo-2-(trifluoromethyl)nicotinic acid
CAS No.: 749875-19-2
Cat. No.: VC3264764
Molecular Formula: C7H3F3INO2
Molecular Weight: 317 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 749875-19-2 |
---|---|
Molecular Formula | C7H3F3INO2 |
Molecular Weight | 317 g/mol |
IUPAC Name | 4-iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H,13,14) |
Standard InChI Key | LWOXHXRZXLYZBG-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=C1I)C(=O)O)C(F)(F)F |
Canonical SMILES | C1=CN=C(C(=C1I)C(=O)O)C(F)(F)F |
Introduction
4-Iodo-2-(trifluoromethyl)nicotinic acid is a complex organic compound belonging to the class of nicotinic acids, which are derivatives of pyridine. This compound features a trifluoromethyl group (-CF₃) at the C-2 position and an iodine atom at the C-4 position on the pyridine ring. It is an important intermediate in organic synthesis and medicinal chemistry, with potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .
Synthesis Methods
The synthesis of 4-iodo-2-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from 2-(trifluoromethyl)pyridine. Directed lithiation and coupling reactions are crucial steps in its synthesis. Palladium catalysts are often used to facilitate coupling reactions while maintaining selectivity.
Potential Applications
This compound has potential applications in several fields, including neuropharmacology and as an intermediate in drug synthesis. The trifluoromethyl group enhances lipophilicity, which may affect interactions with biological membranes and receptors.
Analytical Techniques
Characterization of 4-iodo-2-(trifluoromethyl)nicotinic acid often involves analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC).
Biological Activities
Research into the specific biological activities or pharmacological effects of 4-iodo-2-(trifluoromethyl)nicotinic acid is ongoing. As a derivative of nicotinic acid, it may interact with nicotinic acetylcholine receptors or other molecular targets involved in neurotransmission or metabolic pathways.
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Trifluoromethyl-nicotinic acid | Contains a trifluoromethyl group | Lacks iodine substituent |
2-Iodo-nicotinic acid | Iodine at position 2 | No trifluoromethyl group |
4-Amino-2-(trifluoromethyl)nicotinic acid | Amino group at position 4 | Exhibits different biological activities |
3-Iodo-4-trifluoromethyl-pyridine | Iodine at position 3 on pyridine ring | Different reactivity due to ring structure |
The unique combination of iodine and trifluoromethyl groups in 4-iodo-2-(trifluoromethyl)nicotinic acid distinguishes it from these similar compounds, influencing its chemical behavior and biological interactions.
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